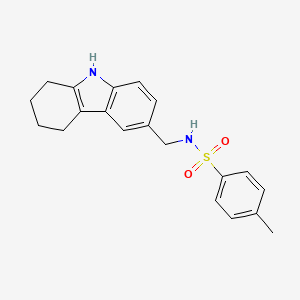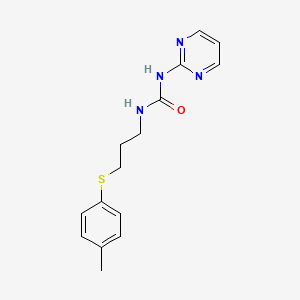![molecular formula C19H18FN3OS B2894803 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide CAS No. 1171012-98-8](/img/structure/B2894803.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'compound X' in scientific literature.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
Research has demonstrated the potential of thiazole derivatives as effective antimicrobial and antituberculosis agents. For instance, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis with specific compounds demonstrating significant in vitro activity and low cytotoxicity (V. U. Jeankumar et al., 2013). Similarly, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has revealed antimicrobial activities, offering insights into their potential utility in combating various bacterial infections (Hacer Bayrak et al., 2009).
Anticancer Activity
Several studies have focused on the synthesis of novel compounds with potential anticancer activity. For example, 2-anilinopyridine-3-acrylamides have been identified as potent anticancer agents, particularly against the A549 human lung adenocarcinoma epithelial cell line, demonstrating the ability to induce apoptotic cell death through tubulin polymerization inhibition (A. Kamal et al., 2014). Another study developed novel pyridine-thiazole hybrid molecules, showing high antiproliferative activity towards various tumor cell lines, suggesting their potential as effective anticancer agents (I. Ivasechko et al., 2022).
Antiviral Activity
Research into antiviral drug discovery has included the exploration of thiazolothiazole derivatives, aiming to develop new treatments for viral infections, including HIV. These efforts reflect the ongoing search for effective antiviral compounds capable of addressing various viral diseases (Erik De Clercq, 2009).
Fluorescence and Electrochromism
Studies have also investigated the fluorescent and electrochromic properties of thiazolothiazole fluorophores, showcasing their potential for multifunctional optoelectronic applications. These materials exhibit strong blue fluorescence and reversible electrochromism, making them attractive for electron transfer sensing and photochemical applications (A. Woodward et al., 2017).
Environmental Applications
Additionally, novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents have been synthesized for the removal of heavy metals from industrial wastes, demonstrating high adsorption capacities for Zn2+ and Cd2+, and offering a promising approach for environmental remediation (Kiomars Zargoosh et al., 2015).
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-9-5-10-16-17(15)22-19(25-16)23(12-14-8-3-4-11-21-14)18(24)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDXRJOJEIQHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
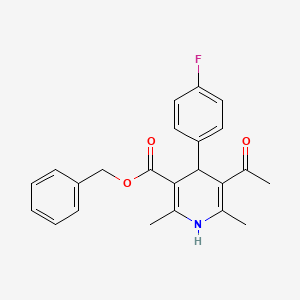
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
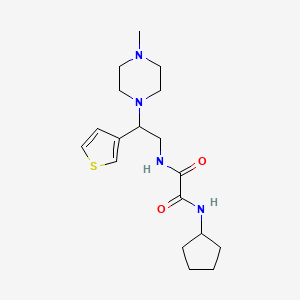
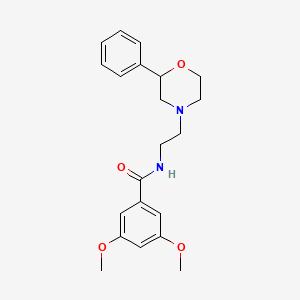
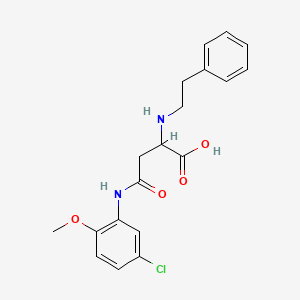



![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)

